molecular formula C15H20ClNO2 B5214878 Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate

Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate

Cat. No.: B5214878
M. Wt: 281.78 g/mol
InChI Key: ANHCYNHTKSMBLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorobenzyl compounds under specific conditions. One common method involves the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Piperidine derivatives are known to modulate neurotransmitter systems and can act as inhibitors or agonists of various receptors . The compound’s effects are likely mediated through its interaction with these molecular targets, leading to changes in cellular signaling pathways .

Properties

IUPAC Name

ethyl 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHCYNHTKSMBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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